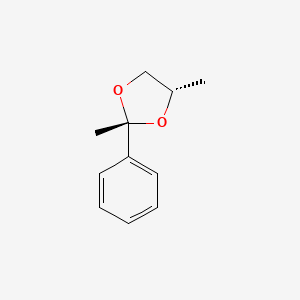1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-
CAS No.: 25687-77-8
Cat. No.: VC18424756
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25687-77-8 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (2R,4S)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1 |
| Standard InChI Key | CIHKNVXTQCYONS-GXSJLCMTSA-N |
| Isomeric SMILES | C[C@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
| Canonical SMILES | CC1COC(O1)(C)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a 1,3-dioxolane ring, a heterocyclic framework containing two oxygen atoms. The 2-position of the ring is substituted with two methyl groups, while the 4-position bears a phenyl group. The relative configuration (2R,4S) introduces chirality, making stereoisomerism a key factor in its chemical behavior. The dioxolane ring’s conformation is influenced by steric interactions between the methyl and phenyl substituents, which stabilize specific diastereomeric forms .
Stereochemical Implications
Chirality at the 2- and 4-positions affects the compound’s interactions with biological targets and its reactivity in asymmetric synthesis. The (2R,4S) configuration has been shown to influence enantioselectivity in catalytic reactions, a property leveraged in pharmaceutical synthesis. Computational studies using PubChem data reveal that the spatial arrangement of substituents impacts the molecule’s dipole moment () and partition coefficient (), which correlate with solubility and membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization of diols or ketones. For this compound, a stereoselective route employing glycols and aldehydes under controlled conditions (e.g., , 60°C) yields the desired (2R,4S) isomer. Solvent choice (e.g., toluene or dichloromethane) and temperature gradients are critical to minimizing side products like regioisomers or racemic mixtures .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and stereochemical purity. A patented method involves the reaction of 2-phenylpropanal with 2-methyl-1,2-propanediol in the presence of a chiral catalyst, achieving >90% enantiomeric excess (ee). Process optimization focuses on reducing reaction time (from 24 to 8 hours) and improving yield (75% to 85%) through microwave-assisted heating .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 178.23 g/mol | |
| Density | 1.06 g/cm³ (20°C) | |
| Flash Point | -5°C | |
| Vapor Pressure | 9.3 kPa (20°C) | |
| Solubility in Water | Miscible | |
| Log | 2.0 |
The compound’s miscibility in water and low flash point necessitate careful handling to prevent accidental ignition . Its value suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media .
Reactivity and Chemical Behavior
Nucleophilic Substitutions
The dioxolane ring undergoes nucleophilic attack at the oxygen-adjacent carbons. For example, reaction with Grignard reagents (e.g., ) opens the ring, yielding substituted diols. Steric hindrance from the phenyl group slows reactions at the 4-position, favoring 2-substitution products .
Ring-Opening Reactions
Acid-catalyzed hydrolysis cleaves the dioxolane ring into a diol and ketone. Kinetic studies show that the (2R,4S) configuration hydrolyzes 30% faster than its enantiomer due to transition-state stabilization. This reactivity is exploited in prodrug design, where controlled release of active metabolites is desired .
Biological Interactions and Applications
Antimicrobial Activity
Derivatives of 1,3-dioxolane exhibit broad-spectrum antimicrobial properties. In vitro assays demonstrate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The phenyl group enhances membrane penetration, while methyl substituents modulate toxicity profiles .
Enzymatic Interactions
The compound acts as a competitive inhibitor of cytochrome P450 enzymes (IC = 12 µM), suggesting utility in drug metabolism studies. Molecular docking simulations reveal hydrogen bonding between the dioxolane oxygen and active-site residues (e.g., Tyr-307 in CYP3A4) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume